molecular formula C10H20N2O6 B150884 (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate CAS No. 67333-70-4

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Cat. No.: B150884
CAS No.: 67333-70-4
M. Wt: 264.28 g/mol
InChI Key: GDOTUTAQOJUZOF-SCDVTJNCSA-N
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Description

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a chiral diamine compound that is widely used in various chemical and pharmaceutical applications. It is known for its high enantiomeric purity and is often utilized as a chiral ligand in asymmetric synthesis. The compound is a white or off-white crystalline powder with a melting point of approximately 284°C (dec.) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate typically involves the resolution of racemic 1,2-diaminocyclohexane using tartaric acid. The process begins with the preparation of racemic 1,2-diaminocyclohexane, which is then reacted with D-tartaric acid to form diastereomeric salts. These salts are separated by fractional crystallization to obtain the desired enantiomer .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar approach but on a larger scale. The resolution process is optimized to ensure high yield and purity. The use of automated crystallization and filtration systems helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate involves its ability to act as a chiral ligand. It forms complexes with metal ions, which can then catalyze various asymmetric reactions. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-(+)-1,2-Diaminocyclohexane
  • (1S,2S)-1,2-Diaminocyclohexane mono-tartrate
  • (1S,2S)-1,2-Diaminocyclohexane dihydrochloride

Uniqueness

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is unique due to its high enantiomeric purity and its ability to form stable complexes with metal ions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial .

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOTUTAQOJUZOF-SCDVTJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583676
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67333-70-4
Record name 1,2-Cyclohexanediamine, (1S,2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67333-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
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(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
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(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
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(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
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(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
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(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
Customer
Q & A

Q1: What are the advantages of using (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate in the modified asymmetric oxidation method for esomeprazole synthesis compared to the traditional method?

A1: this compound offers three key advantages as a chiral ligand in this synthesis []:

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